Specific Scientific Field: Oncology (Cancer Research)
Summary of the Application: 1,3-Benzoxazol-4-amine has been used in the synthesis of compounds that have shown promising results in inhibiting the growth of various cancer cells
Methods of Application: The compound is synthesized and then tested on various cancer cell lines. In another study, a compound containing 1,3-Benzoxazol-4-amine was tested on A549 (lung cancer), MCF-7 (breast cancer), A-375 (melanoma cancer), and HT-29 (colon cancer) cell lines.
Specific Scientific Field: Organic Chemistry
Summary of the Application: 1,3-Benzoxazol-4-amine is used in the synthesis of benzoxazoles.
Methods of Application: The compound is used in the synthesis of benzoxazoles, which are fused bicyclic aromatic planar heterocycles containing benzene and a 1,3-oxazole ring structure.
Results or Outcomes: The synthesis of benzoxazoles using 1,3-Benzoxazol-4-amine has been successfully achieved.
Specific Scientific Field: Neurology and Psychiatry
Summary of the Application: 2-Aminobenzoxazoles, which can be synthesized from 1,3-Benzoxazol-4-amine, have been described as potent 5-HT3-receptor antagonists.
Methods of Application: The compound is synthesized and then tested on various neurological models.
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Benzoxazole derivatives, which can be synthesized from 1,3-Benzoxazol-4-amine, are used as optical brighteners in laundry detergents.
Methods of Application: The compound is synthesized and then incorporated into laundry detergent formulas.
Results or Outcomes: The use of benzoxazole derivatives in laundry detergents has been successful, resulting in brighter and cleaner clothes.
Specific Scientific Field: Microbiology and Pharmacology
Summary of the Application: Benzoxazole, which can be synthesized from 1,3-Benzoxazol-4-amine, is known to have antimicrobial and antifungal effects.
Methods of Application: The compound is synthesized and then tested on various microbial and fungal models.
Specific Scientific Field: Green Chemistry
Summary of the Application: 1,3-Benzoxazol-4-amine has been used in the synthesis of benzoxazoles and benzothiazoles using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium.
Methods of Application: The compound is synthesized and then tested in various green chemistry models.
1,3-Benzoxazol-4-amine is a heterocyclic compound characterized by a benzoxazole ring fused with an amine group. Its molecular formula is , and it features a nitrogen atom at the 4-position of the benzoxazole structure. This compound exhibits notable stability due to its aromatic properties, while also maintaining reactive sites that allow for functionalization, making it a valuable precursor in organic synthesis and medicinal chemistry .
Common reagents used in these reactions include aldehydes, ketones, and isothiocyanates. The specific products formed depend on the reaction conditions and reagents employed.
Benzoxazole derivatives, including 1,3-benzoxazol-4-amine, have been studied for their diverse biological activities. They are known to exhibit:
These biological activities make them promising candidates for drug discovery and development.
The synthesis of 1,3-benzoxazol-4-amine typically involves cyclization reactions using 2-aminophenol as a starting material. Common synthetic routes include:
1,3-Benzoxazol-4-amine is utilized in various fields:
Studies on the interactions of 1,3-benzoxazol-4-amine with biological targets have revealed its potential mechanisms of action. It often interacts with enzymes and receptors involved in disease pathways, leading to inhibition or modulation of their activity. For example, some derivatives have shown effectiveness in inhibiting specific kinases involved in cancer progression .
Several compounds share structural similarities with 1,3-benzoxazol-4-amine. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoxazole | Amino group at position 2 | More polar; higher solubility |
| 2-Phenylbenzoxazole | Phenyl group at position 2 | Enhanced aromaticity; different reactivity |
| 2-Methylbenzoxazole | Methyl group at position 2 | Alters electronic properties; affects reactivity |
The uniqueness of 1,3-benzoxazol-4-amine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds . The presence of the butyl group contributes to its distinctive properties and interactions with biological targets.
Acute Toxic;Irritant